![molecular formula C7H6N2O2S B13666142 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol](/img/structure/B13666142.png)
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol is a heterocyclic compound that features a fused isothiazole and pyridine ring system.
Preparation Methods
The synthesis of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific methoxy substitution, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
6-methoxy-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H6N2O2S/c1-11-5-3-2-4-6(10)9-12-7(4)8-5/h2-3H,1H3,(H,9,10) |
InChI Key |
PLKJORGVCVDRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


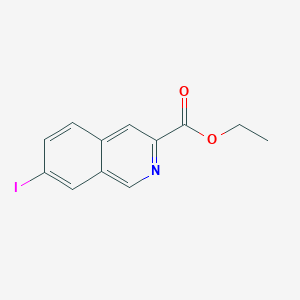
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

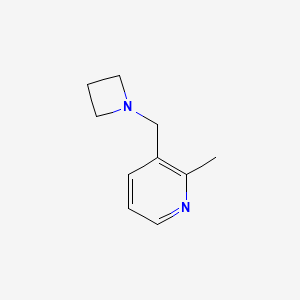
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
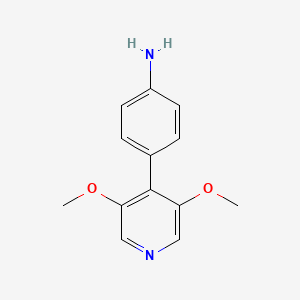
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
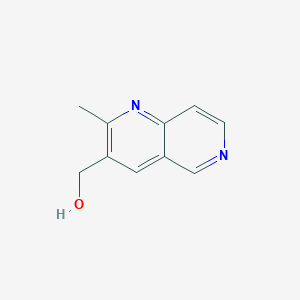



![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
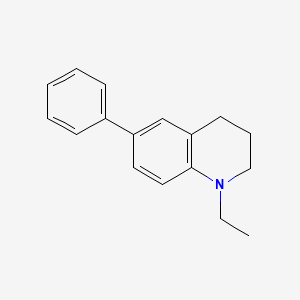
![3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666133.png)
